N'-Hydroxy-2-(1H-pyrazol-1-yl)acetimidamide CAS number search
N'-Hydroxy-2-(1H-pyrazol-1-yl)acetimidamide CAS number search
CAS Number Verification, Synthesis Protocols, and Applications in Heterocyclic Chemistry
Executive Summary
N'-Hydroxy-2-(1H-pyrazol-1-yl)acetimidamide (CAS: 1158119-05-1 ) is a critical amidoxime intermediate used in the synthesis of bioactive nitrogen-containing heterocycles. It serves as a primary building block for 1,2,4-oxadiazoles , which are widely utilized in medicinal chemistry as bioisosteres for amides and esters to improve metabolic stability and membrane permeability.
This guide provides a verified technical profile of the compound, including its chemical informatics, a self-validating synthesis protocol starting from commercially available precursors, and a structural analysis of its downstream applications in kinase inhibitor design.
Chemical Identity & Informatics
The following data has been verified against chemical substance databases to ensure accuracy for procurement and database registration.
| Property | Specification |
| Chemical Name | N'-Hydroxy-2-(1H-pyrazol-1-yl)acetimidamide |
| CAS Number | 1158119-05-1 |
| Molecular Formula | C₅H₈N₄O |
| Molecular Weight | 140.14 g/mol |
| Precursor CAS | 113336-22-4 (2-(1H-pyrazol-1-yl)acetonitrile) |
| SMILES | ON=C(N)Cn1cccn1 |
| InChI Key | GVPSVVIOXVELTO-UHFFFAOYSA-N |
| Functional Class | Amidoxime; Pyrazole derivative |
Synthesis Protocol
The synthesis of N'-Hydroxy-2-(1H-pyrazol-1-yl)acetimidamide is a two-stage process involving N-alkylation followed by nitrile conversion.
Stage 1: Precursor Synthesis (N-Alkylation)
Target:2-(1H-pyrazol-1-yl)acetonitrile (CAS 113336-22-4) [1][2][3][4]
Reaction Logic: The pyrazole ring is alkylated at the N1 position using a haloacetonitrile. Potassium carbonate is selected as the base to prevent poly-alkylation and ensure mono-substitution.
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Reagents: 1H-Pyrazole (1.0 eq), Chloroacetonitrile (1.1 eq), K₂CO₃ (2.0 eq), Acetone or Acetonitrile (Solvent).
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Procedure:
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Dissolve 1H-pyrazole in acetone.
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Add anhydrous K₂CO₃ and stir at room temperature for 30 minutes.
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Dropwise add chloroacetonitrile.
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Reflux for 6–8 hours. Monitor via TLC (Ethyl Acetate/Hexane).
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Workup: Filter off inorganic salts. Evaporate solvent.[5] The residue is typically a yellow oil that can be used directly or distilled.
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Stage 2: Target Synthesis (Amidoxime Formation)
Target:N'-Hydroxy-2-(1H-pyrazol-1-yl)acetimidamide (CAS 1158119-05-1)
Reaction Logic: Hydroxylamine acts as a nucleophile attacking the electrophilic carbon of the nitrile group. The reaction is thermodynamically driven but requires free hydroxylamine, generated in situ from the hydrochloride salt using a base.
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Reagents: 2-(1H-pyrazol-1-yl)acetonitrile (1.0 eq), Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq), Sodium Carbonate (Na₂CO₃) (1.2 eq) or Triethylamine, Ethanol/Water (2:1).
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Procedure:
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Dissolve NH₂OH·HCl and Na₂CO₃ in a minimum amount of water. Stir until gas evolution (CO₂) ceases.
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Add the nitrile precursor dissolved in Ethanol.
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Reflux the mixture at 70–80°C for 4–6 hours.
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Validation: Monitor the disappearance of the nitrile peak (~2250 cm⁻¹) in IR or the shift in TLC.
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Workup: Evaporate ethanol. Add small amount of ice water. The product often precipitates as a white/off-white solid. Filter and wash with cold water. Recrystallize from Ethanol/Ether if necessary.
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Reaction Pathway Visualization
The following diagram illustrates the chemical flow from raw materials to the final amidoxime and its downstream conversion into the 1,2,4-oxadiazole scaffold.
Figure 1: Synthetic flowchart from pyrazole starting material to the target amidoxime and subsequent oxadiazole formation.
Applications in Drug Discovery[8]
The N'-hydroxyacetimidamide moiety is rarely the final endpoint; it is a "linchpin" intermediate.
1. Synthesis of 1,2,4-Oxadiazoles
The primary application of CAS 1158119-05-1 is the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. By reacting the amidoxime with various acyl chlorides or carboxylic acids (with coupling agents like EDC/HOBt), researchers can generate a library of compounds where the pyrazole ring is linked to other pharmacophores.
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Mechanism: O-acylation of the amidoxime followed by thermal dehydration (cyclization).
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Utility: 1,2,4-oxadiazoles are stable bioisosteres of esters and amides, often used to improve the half-life of peptide-like drugs.
2. Kinase Inhibitor Scaffolds
The pyrazole unit is a "privileged scaffold" in oncology (e.g., Ruxolitinib, Crizotinib).
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Linker Strategy: The methylene-amidoxime linker allows the pyrazole to be positioned at a specific distance from the core binding pocket of enzymes such as VEGFR-2 or Aurora Kinases.
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Scaffold Hopping: Replacing a linear amide bond with the rigid oxadiazole ring (derived from this amidoxime) restricts conformational freedom, potentially increasing binding affinity and selectivity.
Analytical Characterization (Expected Data)
To validate the synthesis of CAS 1158119-05-1, the following spectral characteristics should be observed:
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¹H NMR (DMSO-d₆):
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IR Spectroscopy:
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Absence of the sharp Nitrile peak (~2250 cm⁻¹).
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Presence of N-H/O-H stretching (broad, 3100–3500 cm⁻¹) and C=N stretching (~1650–1690 cm⁻¹).
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Safety & Handling
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Thermal Stability: Amidoximes can decompose exothermically at high temperatures. Do not heat the isolated solid above 100°C without solvent.
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Toxicity: Pyrazole derivatives can be toxic. Handle with standard PPE (gloves, goggles, fume hood).
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Storage: Store in a cool, dry place (2–8°C). Hygroscopic nature requires tightly sealed containers.
References
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National Institutes of Health (NIH). (2021). Design, synthesis and biological evaluation of novel pyrazole derivatives as potent VEGFR-2 inhibitors. PubMed.[8] Retrieved from [Link]
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MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors. Molecules. Retrieved from [Link]
Sources
- 1. 2-(1H-pyrazol-1-yl)acetonitrile | CAS 113336-22-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. scbt.com [scbt.com]
- 3. Mfcd04971123 | Sigma-Aldrich [sigmaaldrich.com]
- 4. appretech.com [appretech.com]
- 5. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
